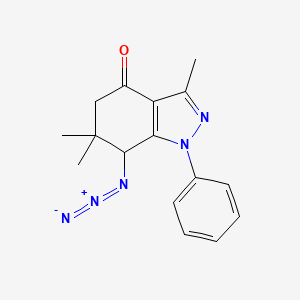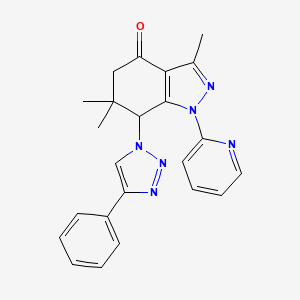
1-(2-Pyridinyl)-3,6,6-trimethyl-7-(4-phenyl-1H-1,2,3-triazole-1-yl)-4,5,6,7-tetrahydro-1H-indazole-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Pyridinyl)-3,6,6-trimethyl-7-(4-phenyl-1H-1,2,3-triazole-1-yl)-4,5,6,7-tetrahydro-1H-indazole-4-one is a complex organic compound that belongs to the class of indazole derivatives This compound is notable for its unique structure, which includes a pyridine ring, a triazole moiety, and a tetrahydroindazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Pyridinyl)-3,6,6-trimethyl-7-(4-phenyl-1H-1,2,3-triazole-1-yl)-4,5,6,7-tetrahydro-1H-indazole-4-one typically involves multi-step organic reactions
Formation of the Tetrahydroindazole Core: This step often involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a diketone or ketoester under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with a halogenated intermediate.
Formation of the Triazole Moiety: The triazole ring is typically formed through a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Pyridinyl)-3,6,6-trimethyl-7-(4-phenyl-1H-1,2,3-triazole-1-yl)-4,5,6,7-tetrahydro-1H-indazole-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated intermediates with nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(2-Pyridinyl)-3,6,6-trimethyl-7-(4-phenyl-1H-1,2,3-triazole-1-yl)-4,5,6,7-tetrahydro-1H-indazole-4-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-cancer, anti-inflammatory, and antimicrobial drugs.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(2-Pyridinyl)-3,6,6-trimethyl-7-(4-phenyl-1H-1,2,3-triazole-1-yl)-4,5,6,7-tetrahydro-1H-indazole-4-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyridinyl)-3,6,6-trimethyl-7-(4-phenyl-1H-1,2,3-triazole-1-yl)-4,5,6,7-tetrahydro-1H-indazole-4-one: can be compared with other indazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3,6,6-trimethyl-7-(4-phenyltriazol-1-yl)-1-pyridin-2-yl-5,7-dihydroindazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O/c1-15-20-18(30)13-23(2,3)22(21(20)29(26-15)19-11-7-8-12-24-19)28-14-17(25-27-28)16-9-5-4-6-10-16/h4-12,14,22H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFAGYNTMSVGAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)CC(C2N3C=C(N=N3)C4=CC=CC=C4)(C)C)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3'-(4-chlorophenyl)-5-ethyl-6',6'-dimethyl-2'-phenylspiro[3a,6a-dihydropyrrolo[3,4-c]pyrazole-3,5'-7H-indazole]-4,4',6-trione](/img/structure/B8141639.png)
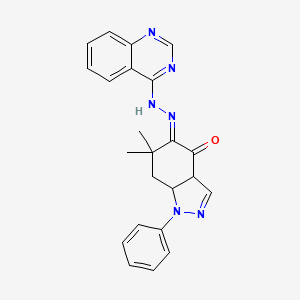
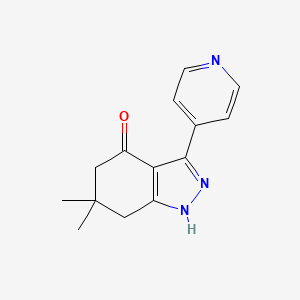
![4,7,7-trimethyl-3-oxo-N-(3,6,6-trimethyl-1-pyridin-2-yl-5,7-dihydro-4H-indazol-4-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B8141667.png)
![3-[(E)-N-(3,5-dibromopyridin-2-yl)-C-methylcarbonimidoyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B8141672.png)
![2,4,4,8-tetramethyl-6-phenyl-5H-pyrazolo[3,4-g][1,3]benzoxazole](/img/structure/B8141678.png)
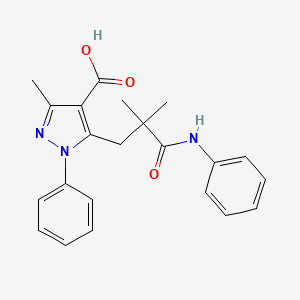
![1,5,5-Trimethyl-3-phenylpyrazolo[4,3-a]phenazin-4-one](/img/structure/B8141692.png)
![7-[4-(Hydroxymethyl)triazol-1-yl]-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one](/img/structure/B8141703.png)
![1-(2-Pyridinyl)-3,6,6-trimethyl-7-[4-(hydroxymethyl)-1H-1,2,3-triazole-1-yl]-4,5,6,7-tetrahydro-1H-indazole-4-one](/img/structure/B8141704.png)
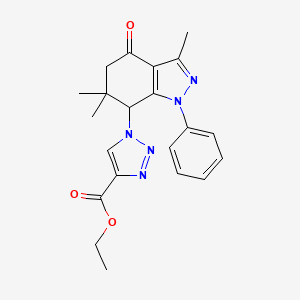
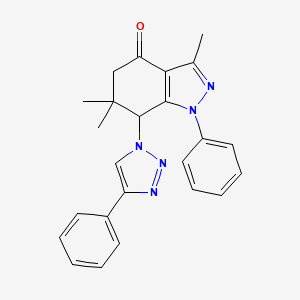
![1-Phenyl-3,6,6-trimethyl-7-[4,5-bis(methoxycarbonyl)-1H-1,2,3-triazole-1-yl]-4,5,6,7-tetrahydro-1H-indazole-4-one](/img/structure/B8141722.png)
